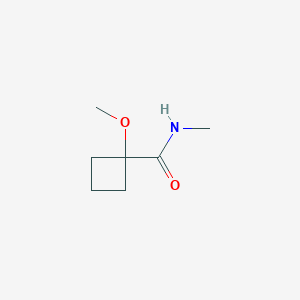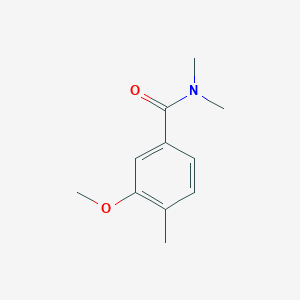
1-methoxy-N-methylcyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxy-N-methylcyclobutane-1-carboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used in the treatment of Alzheimer's disease and other neurological disorders. Memantine has been shown to be effective in slowing the progression of Alzheimer's disease and improving cognitive function in patients.
Mechanism of Action
Memantine works by blocking the excessive activity of glutamate, an excitatory neurotransmitter in the brain. Glutamate overactivity is believed to contribute to the damage of brain cells in Alzheimer's disease. By blocking the excessive activity of glutamate, 1-methoxy-N-methylcyclobutane-1-carboxamide helps to protect brain cells from damage and improve cognitive function.
Biochemical and physiological effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the brain, which is believed to contribute to the damage of brain cells in Alzheimer's disease. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide has been shown to improve the function of the cholinergic system, which is important for memory and learning.
Advantages and Limitations for Lab Experiments
Memantine has several advantages for use in lab experiments. It is a well-characterized drug that has been extensively studied. It has a well-defined mechanism of action and has been shown to be effective in a number of neurological disorders. However, there are also some limitations to its use in lab experiments. Memantine can have toxic effects at high concentrations, which can limit its use in certain experiments. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide can have off-target effects that may complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-methoxy-N-methylcyclobutane-1-carboxamide. One area of research is the development of new 1-methoxy-N-methylcyclobutane-1-carboxamide derivatives that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential use of 1-methoxy-N-methylcyclobutane-1-carboxamide in the treatment of other neurological disorders. Finally, there is a need for further research on the long-term effects of 1-methoxy-N-methylcyclobutane-1-carboxamide use in patients with Alzheimer's disease and other neurological disorders.
Conclusion:
In conclusion, 1-methoxy-N-methylcyclobutane-1-carboxamide is a synthetic drug that has been shown to be effective in the treatment of Alzheimer's disease and other neurological disorders. It works by blocking the excessive activity of glutamate in the brain, which helps to protect brain cells from damage and improve cognitive function. Memantine has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 1-methoxy-N-methylcyclobutane-1-carboxamide, including the development of new 1-methoxy-N-methylcyclobutane-1-carboxamide derivatives and the investigation of its potential use in the treatment of other neurological disorders.
Synthesis Methods
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with methylamine and cyclobutanecarboxylic acid. The reaction takes place in the presence of a catalyst and at high temperatures and pressures. The resulting product is then purified by recrystallization.
Scientific Research Applications
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide has been investigated for its potential use in the treatment of other conditions such as Parkinson's disease, multiple sclerosis, and epilepsy.
properties
IUPAC Name |
1-methoxy-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-6(9)7(10-2)4-3-5-7/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPJDQHFJAQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-N-methylcyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)


![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
